Lapatinib is a synthetic, orally active small molecule classified as a dual tyrosine kinase inhibitor (TKI). [] Its primary role in scientific research lies in its ability to inhibit the tyrosine kinases of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making it a valuable tool for studying the roles of these receptors in various cellular processes. [] This has led to extensive preclinical and clinical investigations exploring its potential as an anticancer agent, particularly in the context of HER2-positive cancers. [] Lapatinib's mechanism of action and its impact on downstream signaling pathways are of particular interest to researchers. [, ]
Lapatinib is classified as a quinazoline derivative. It is synthesized from various chemical precursors and has been developed for its ability to inhibit specific protein kinases involved in tumor growth. The compound's mechanism of action focuses on blocking receptor phosphorylation, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.
The synthesis of lapatinib involves several key steps, typically including:
Lapatinib's molecular formula is CHClFNOS, with a molecular weight of approximately 581.05 g/mol. The structure features a quinazoline core substituted with an aniline group and a sulfonamide moiety, which are critical for its biological activity.
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis, confirming its structural integrity .
Lapatinib undergoes various chemical reactions during its synthesis:
These reactions are optimized for yield and purity, with significant attention given to minimizing by-products and impurities.
Lapatinib functions primarily as a reversible inhibitor of the tyrosine kinase activity associated with EGFR and HER2. By binding to the ATP-binding site within these receptors, lapatinib prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation.
Lapatinib exhibits several notable physical and chemical properties:
These properties are crucial for formulating lapatinib into effective drug delivery systems .
Lapatinib is primarily used in oncology, particularly for treating advanced or metastatic breast cancer that overexpresses HER2. It can be used alone or in combination with other therapies such as capecitabine.
Additionally, lapatinib serves as a model compound in medicinal chemistry studies aimed at developing new inhibitors targeting similar pathways in cancer treatment .
Lapatinib (C₂₉H₂₆ClFN₄O₄S) is a synthetic small-molecule tyrosine kinase inhibitor with a molecular weight of 580.058 g/mol. Its chemical name is N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine. The compound belongs to the 4-anilinoquinazoline class, featuring a quinazoline core essential for kinase binding. Key physicochemical properties include:
Table 1: Structural and Physicochemical Properties of Lapatinib
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₆ClFN₄O₄S |
Molecular Weight | 580.058 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 114.73 Ų |
Lipophilicity (XLogP) | 5.41 |
Lapatinib functions as a reversible dual inhibitor of the intracellular tyrosine kinase domains of epidermal growth factor receptor (EGFR/Human Epidermal Growth Factor Receptor 1) and human epidermal growth factor receptor 2 (Human Epidermal Growth Factor Receptor 2). It binds to the adenosine triphosphate (ATP)-binding pocket of both receptors, preventing autophosphorylation and subsequent activation. Unlike monoclonal antibodies (e.g., trastuzumab), which target extracellular domains, lapatinib’s intracellular action allows it to inhibit kinase activity irrespective of dimerization status. This dual targeting is particularly effective in Human Epidermal Growth Factor Receptor 2-positive breast cancers, where co-expression of epidermal growth factor receptor and human epidermal growth factor receptor 2 occurs in 30% of cases [1] [2] [6].
Lapatinib exhibits high-affinity, slow dissociation kinetics from epidermal growth factor receptor and human epidermal growth factor receptor 2, with a dissociation half-life ≥300 minutes. This prolonged binding ensures sustained kinase inhibition. Kinetic studies reveal lapatinib’s competitive inhibition constant (Kᵢ) in the low nanomolar range (1–10 nM) for both receptors. Its binding mode involves:
Table 2: Kinetic Parameters of Lapatinib Binding
Parameter | Epidermal Growth Factor Receptor | Human Epidermal Growth Factor Receptor 2 |
---|---|---|
Dissociation Half-life | ≥300 minutes | ≥300 minutes |
Inhibition Constant (Kᵢ) | 3 nM | 1.3 nM |
IC₅₀ (Enzyme Assay) | 10.2 nM | 9.8 nM |
By inhibiting epidermal growth factor receptor and human epidermal growth factor receptor 2 autophosphorylation, lapatinib suppresses downstream oncogenic pathways:
Table 3: Downstream Effects of Lapatinib on Key Signaling Pathways
Pathway | Key Effectors Modulated by Lapatinib | Biological Consequence |
---|---|---|
Mitogen-Activated Protein Kinase | ↓ Phosphorylation of extracellular signal-regulated kinases 1/2 | Cell cycle arrest (G1 phase) |
Phosphatidylinositol 3-Kinase / Protein Kinase B / Mammalian Target of Rapamycin | ↓ Phosphorylation of Protein Kinase B (Ser473), ↓ ribosomal protein S6 activity | Apoptosis induction via ↑ Bcl-2-interacting mediator of cell death, ↓ survivin |
Insulin-like growth factor 1 receptor cross-talk | Disruption of Human Epidermal Growth Factor Receptor 2–Insulin-like growth factor 1 receptor complexes | Restoration of trastuzumab sensitivity |
p95Human Epidermal Growth Factor Receptor 2 is a carboxyl-terminal fragment of human epidermal growth factor receptor 2 generated by proteolytic cleavage. It lacks the extracellular domain (target of trastuzumab) but retains constitutive kinase activity. Lapatinib directly binds the kinase domain of p95Human Epidermal Growth Factor Receptor 2, inhibiting its phosphorylation and downstream signaling. Preclinical studies show:
Table 4: Efficacy of Lapatinib in p95Human Epidermal Growth Factor Receptor 2-Positive Tumors
Study Model | Lapatinib Effect | Outcome |
---|---|---|
MCF-7p95Human Epidermal Growth Factor Receptor 2 xenografts | ↓ Tumor volume by 57.6% vs. control | P < 0.001 [4] |
Clinical (EGF100151 trial) | Overall response rate: 28.5% in p95Human Epidermal Growth Factor Receptor 2-positive vs. 31.0% in p95Human Epidermal Growth Factor Receptor 2-negative | No statistical difference (P = 0.78) [8] |
Trastuzumab-resistant cells | Restoration of Human Epidermal Growth Factor Receptor 2 ECD shedding | Re-sensitization to apoptosis [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7